4'-Benzyloxy-2'-hydroxyacetophenone
Description
Overview of the Acetophenone (B1666503) Scaffold in Organic Chemistry
Acetophenone, the simplest aromatic ketone with the formula C₆H₅C(O)CH₃, serves as a fundamental structural motif in organic chemistry. wikipedia.org Its basic framework, consisting of a phenyl ring attached to an acetyl group, is a common feature in a vast array of natural and synthetic compounds. nih.gov This scaffold is a precursor for various resins and fragrances and is a byproduct of the cumene (B47948) process, an industrial method for producing phenol (B47542) and acetone. wikipedia.org The versatility of the acetophenone core allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov
Significance of Benzyloxy and Hydroxyl Functional Groups in Synthetic Design
The functionality of 4'-Benzyloxy-2'-hydroxyacetophenone is largely dictated by its two key substituents: the benzyloxy and hydroxyl groups. The benzyloxy group, a benzyl (B1604629) ether, is frequently employed as a protecting group for hydroxyl functionalities in multi-step organic syntheses. nih.govfujifilm.comwikipedia.org Its stability under various reaction conditions, coupled with the relative ease of its removal through methods like hydrogenolysis, makes it a strategic choice for chemists. nih.gov
The hydroxyl group, on the other hand, is a highly versatile functional group that can participate in a multitude of chemical reactions. Its presence can significantly influence a molecule's solubility and its ability to form hydrogen bonds, which is crucial in molecular recognition and biological activity. nih.gov In synthetic design, the hydroxyl group can be a target for various transformations, including etherification, esterification, and oxidation, allowing for the construction of diverse molecular architectures.
Contextualizing this compound within Phenolic Ketone Derivatives
This compound belongs to the broader class of phenolic ketone derivatives. These compounds are characterized by the presence of at least one hydroxyl group and a ketone functional group attached to an aromatic ring. This particular molecule is a derivative of 2',4'-dihydroxyacetophenone (B118725), where the hydroxyl group at the 4'-position is protected by a benzyl group. This structural feature is significant as it allows for selective reactions at the unprotected 2'-hydroxyl group. The synthesis of this compound typically involves the benzylation of 2',4'-dihydroxyacetophenone using benzyl chloride in the presence of a base.
Role as a Synthetic Intermediate in Advanced Organic Synthesis
The primary significance of this compound in the scientific community lies in its role as a versatile synthetic intermediate. chemimpex.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a wide range of chemical transformations. It serves as a crucial building block in the synthesis of various complex organic molecules, including pharmaceuticals and compounds with potential biological activities. chemimpex.com For instance, the reaction of 2'-hydroxyacetophenone (B8834) derivatives with benzaldehydes is a known route to produce chalcones, which are precursors to flavonoids. researchgate.net The strategic placement of the benzyloxy protecting group in this compound enables chemists to control the reactivity of the molecule and achieve specific synthetic outcomes.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to light yellow crystalline solid or powder |
| Melting Point | 104-107 °C |
| Boiling Point | 415.7 °C at 760 mmHg |
| CAS Number | 29682-12-0 |
Data sourced from multiple chemical suppliers and databases. chemimpex.comlookchem.comnih.govchemicalbook.comavantorsciences.com
Research Findings on the Synthesis of this compound
The most common method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the benzylation of a dihydroxyacetophenone precursor.
A general laboratory procedure is as follows:
Starting Material: The synthesis typically begins with 2',4'-dihydroxyacetophenone.
Reaction Conditions: The dihydroxyacetophenone is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like anhydrous acetone. chemicalbook.com
Purification: The resulting product, this compound, is then purified through recrystallization from a solvent like ethanol (B145695) or by column chromatography.
The key to this synthesis is the selective benzylation of the more acidic 4'-hydroxyl group over the 2'-hydroxyl group, which is often involved in intramolecular hydrogen bonding with the adjacent carbonyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNLHOTLJFJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309246 | |
| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-12-0 | |
| Record name | 29682-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BENZYLOXY-2'-HYDROXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 4 Benzyloxy 2 Hydroxyacetophenone
Benzylation of Dihydroxyacetophenone Derivatives
The core strategy for synthesizing 4'-Benzyloxy-2'-hydroxyacetophenone is the direct benzylation of a dihydroxyacetophenone precursor. This method leverages established chemical principles to selectively add a benzyloxy group to the molecular scaffold.
The most common and effective precursor for this synthesis is 2,4-Dihydroxyacetophenone, also known as Resacetophenone. The challenge and elegance of this synthesis lie in the ability to selectively place the benzyl (B1604629) group onto the hydroxyl group at the 4-position, while leaving the hydroxyl group at the 2-position untouched. This regioselectivity is critical for obtaining the correct final product.
The success of the selective benzylation of Resacetophenone is rooted in the different chemical environments of its two hydroxyl (-OH) groups. The 2'-hydroxy group is positioned ortho to the acetyl group (-COCH₃). This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. researchgate.netmdpi.com This hydrogen bond effectively reduces the availability and nucleophilicity of the 2'-hydroxy group, making it less likely to react. researchgate.netmdpi.com In contrast, the 4'-hydroxy group has no such internal interaction, rendering it more acidic and its oxygen more available to participate in a chemical reaction. This inherent difference in reactivity is the key that chemists exploit to direct the benzyl group to the desired 4'-position.
A direct consequence of the intramolecular hydrogen bonding is the preservation of the 2'-hydroxy group in its free, unreacted state. researchgate.netmdpi.com By carefully selecting reaction conditions, such as the use of specific bases and solvents, the benzylation can be directed almost exclusively to the more reactive 4'-position. The hydrogen-bonded 2'-hydroxy group remains shielded from the reaction, ensuring that the final product is the desired this compound and not the di-benzylated alternative.
The introduction of the benzyloxy group is accomplished through a well-understood chemical pathway known as nucleophilic substitution. This reaction is carefully controlled by the choice of base, solvent, and temperature to ensure high yield and selectivity.
The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. A base is used to deprotonate the more acidic 4'-hydroxyl group of 2,4-dihydroxyacetophenone, creating a negatively charged phenoxide ion. This phenoxide ion is a potent nucleophile. It then attacks the electrophilic carbon atom of the benzylating agent (typically benzyl chloride or benzyl bromide), displacing the halide ion and forming a stable carbon-oxygen bond. This step results in the formation of the desired ether linkage, yielding this compound.
The choice of base is a critical parameter in controlling the regioselectivity of the benzylation. While a variety of bases can be used, inorganic bases are common. nih.gov Weaker bases are often preferred as they can selectively deprotonate the more acidic 4'-hydroxyl group without significantly affecting the less acidic, hydrogen-bonded 2'-hydroxyl group. This minimizes the formation of the undesired 2',4'-dibenzyloxyacetophenone byproduct. Recent studies have shown that cesium bicarbonate (CsHCO₃) provides excellent regioselectivity and high yields for this transformation. nih.govnih.gov
Below is a table summarizing various reaction conditions reported for the selective 4-O-alkylation (including benzylation) of 2,4-dihydroxyacetophenone, demonstrating the range of bases and solvents that can be employed.
| Starting Material | Alkylating/Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 2,4-Dihydroxyacetophenone | Benzyl Bromide | CsHCO₃ | Acetonitrile (CH₃CN) | 80 °C | Good | nih.gov |
| 2,4-Dihydroxyacetophenone | Various Alkyl Halides | K₂CO₃ | Acetone | Reflux | Variable | nih.gov |
| 2,4-Dihydroxyacetophenone | Various Alkyl Halides | NaHCO₃ | DMF | Heating | Variable | nih.gov |
| 3,4-Dihydroxybenzaldehyde | Benzyl Chloride | NaHCO₃ | DMF | 40 °C | ~70% | mdpi.com |
This table presents a selection of reported conditions to illustrate the variety of applicable methods. Yields are described qualitatively as reported in the sources.
Reaction Mechanisms and Conditions for Benzyloxy Group Introduction
Solvent Systems (e.g., Anhydrous Acetone, DMF)
The choice of solvent plays a critical role in the efficiency and selectivity of the benzylation reaction. Polar aprotic solvents are generally favored for this transformation.
Anhydrous Acetone: Often used in conjunction with a base like potassium carbonate (K2CO3), anhydrous acetone provides a suitable medium for the reaction. Its moderate polarity helps to dissolve the reactants while minimizing side reactions.
Dimethylformamide (DMF): DMF is another commonly employed polar aprotic solvent. nih.gov Its high dielectric constant facilitates the dissolution of both the phenoxide salt and the benzylating agent, often leading to faster reaction rates compared to acetone. However, reactions in DMF can sometimes lead to the formation of complex mixtures and side products if not carefully controlled. nih.gov
Acetonitrile (CH3CN): Research has shown that acetonitrile can be a superior solvent for this type of regioselective alkylation, offering a cleaner reaction profile with minimal formation of undesired by-products. nih.gov
| Solvent | Typical Base | Observations |
| Anhydrous Acetone | K2CO3 | Standard conditions, moderate reaction rates. |
| DMF | Various | Higher solubility, potentially faster but may lead to by-products. nih.gov |
| Acetonitrile | CsHCO3 | Clean conversion, minimal side product formation. nih.gov |
Stoichiometric Control of Benzyl Chloride
Precise control over the stoichiometry of benzyl chloride is essential for achieving high regioselectivity and yield. Using a slight excess of benzyl chloride can help to drive the reaction to completion. However, a large excess should be avoided as it can increase the likelihood of dialkylation, where both the 2- and 4-hydroxyl groups are benzylated. Studies have shown that increasing the equivalence of the electrophile (benzyl chloride) beyond a certain point does not necessarily improve the yield. nih.gov
pH Control for Benzylation Efficiency
The efficiency of the benzylation reaction is highly dependent on the pH of the reaction medium. The presence of a base is necessary to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. The 4-hydroxyl group is more acidic than the 2-hydroxyl group, allowing for its selective deprotonation under carefully controlled basic conditions. Weaker bases, such as cesium bicarbonate (CsHCO3), have been shown to provide favorable basicity for the selective alkylation of the 4-hydroxy group while minimizing the formation of the bis-alkylated by-product. nih.gov
By-product Mitigation Strategies
The primary by-products in this reaction are the 2-O-benzylated isomer and the 2,4-di-O-benzylated product. Several strategies can be employed to mitigate their formation:
Choice of Base: Using a milder base like cesium bicarbonate can selectively deprotonate the more acidic 4-hydroxyl group. nih.gov
Stoichiometric Control: Careful control of the amount of benzyl chloride used can limit the extent of dialkylation. nih.gov
Solvent Selection: As mentioned, using a solvent like acetonitrile can lead to a cleaner reaction with fewer side products compared to DMF or DMSO. nih.gov
Temperature and Time: Optimizing these parameters can prevent the formation of degradation products and unwanted side reactions. nih.gov
Monitoring Reaction Progress (e.g., TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of this compound. ncat.eduresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material (2,4-dihydroxyacetophenone) and developing it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), one can visualize the consumption of the starting material and the formation of the product. The product, being less polar than the starting material due to the benzylation of one of the hydroxyl groups, will have a higher Rf value. This allows for a qualitative assessment of the reaction's progression and helps in determining the optimal time to quench the reaction. ncat.edu
Alternative Synthetic Approaches and Challenges
The synthesis of this compound can be approached through various methods, each presenting a unique set of procedural steps and potential difficulties. These methods are critical in the broader context of organic chemistry for creating complex molecules from simpler starting materials.
Acylation of Dihydroxyacetophenone Derivatives (Baker–Venkataraman Rearrangement)
A significant route for synthesizing derivatives of this compound involves the acylation of dihydroxyacetophenone, a process often leading to the Baker-Venkataraman rearrangement. This reaction is a key step in the synthesis of chromones and flavones. The rearrangement itself is a base-promoted conversion of an aromatic 2-acyloxy ketone into the corresponding aromatic 1,3-diketone. chemistry-reaction.comwikipedia.org
The Baker-Venkataraman rearrangement proceeds through the formation of a 1,3-diketone intermediate. chemistry-reaction.comwikipedia.orgorganic-chemistry.orgquimicaorganica.org The mechanism begins with a base abstracting a hydrogen atom from the α-carbon of the ketone, which generates an enolate. chemistry-reaction.comwikipedia.org This enolate then performs an intramolecular attack on the carbonyl carbon of the acyloxy group. chemistry-reaction.com This step is a type of intramolecular acyl transfer. organic-chemistry.orgonlineorganicchemistrytutor.com The resulting tetrahedral intermediate subsequently breaks down to form the aromatic 1,3-diketone. chemistry-reaction.com
The 1,3-diketone intermediates formed during the Baker-Venkataraman rearrangement are pivotal in the synthesis of chromones. chemistry-reaction.comquimicaorganica.org Following the rearrangement, an acid-catalyzed cyclodehydration is often employed to form the chromone (B188151) core. wikipedia.org This intramolecular cyclization is a critical step for creating various biologically active heterocyclic compounds. researchgate.net The process involves the formation of a new ring by connecting two parts of the same molecule.
A significant hurdle in the synthesis of 4'-alkoxy-2-hydroxyacetophenones is achieving regioselectivity during the alkylation of 2,4-dihydroxyacetophenone. nih.govnih.gov Traditional methods often result in a mixture of products, including the desired 4-alkoxy-2-hydroxyacetophenone and undesired side products from double alkylation or decomposition, which complicates the purification process. nih.gov To address this, a cesium bicarbonate-mediated alkylation has been developed that shows excellent regioselectivity for the 4-position, leading to high yields of the desired product. nih.govresearchgate.net This improved method offers a more efficient and scalable synthesis. nih.gov
In the synthesis involving acetophenone (B1666503) derivatives, there is a possibility of side reactions, such as the Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, which results in an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation is typically catalyzed by a weak base. wikipedia.org Using a strong base can lead to the self-condensation of the aldehyde or ketone. wikipedia.org This highlights the importance of carefully selecting the base and reaction conditions to avoid unwanted byproducts.
Multi-Step Synthesis involving Benzyl Phenyl Ether Chloromethylation and Cyanidation
An alternative, though less detailed in the provided search results, multi-step synthesis could theoretically involve the chloromethylation of a benzyl phenyl ether precursor, followed by cyanidation and subsequent reactions to build the acetophenone moiety. This pathway would require careful control of reagents and conditions to achieve the desired substitution pattern and functional group transformations.
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula |
| This compound | 29682-12-0 | C15H14O3 |
| 2,4-dihydroxyacetophenone | 89-84-9 | C8H8O3 |
| Chromone | 491-38-3 | C9H6O2 |
| Flavone | 525-82-6 | C15H10O2 |
Optimization Strategies for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production necessitates the implementation of optimized and efficient methodologies. For this compound, several advanced strategies can be employed to enhance productivity, reduce costs, and improve product quality.
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In the synthesis of this compound, PTC can be particularly advantageous for the benzylation step. This method typically involves an aqueous phase containing the deprotonated 2',4'-dihydroxyacetophenone (B118725) (phenoxide) and an organic phase containing benzyl chloride. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride.
The use of PTC offers several benefits for industrial-scale production, including:
Milder reaction conditions.
Increased reaction rates.
The use of inexpensive and environmentally benign solvents like water.
Simplified work-up procedures.
Chiral phase-transfer catalysts have also been developed for asymmetric alkylations, highlighting the versatility of this technique in producing specific stereoisomers if required. austinpublishinggroup.com
Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing. rsc.orgrsc.orgazolifesciences.com The synthesis of this compound can be adapted to a continuous flow setup, where reactants are continuously pumped through a reactor.
Key advantages of implementing continuous flow chemistry include:
Enhanced Safety: Small reactor volumes and excellent heat transfer minimize the risks associated with exothermic reactions.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. rsc.orgrsc.org
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), rather than redesigning large-scale reactors. nih.gov
Automation: Flow systems can be readily automated, allowing for consistent product quality and reduced labor costs.
The design of the flow reactor, whether a simple tube reactor or a more complex microreactor, can be tailored to the specific kinetics and requirements of the benzylation reaction. acs.org
The purification of the final product is a critical step in ensuring high quality. For large-scale production, traditional batch chromatography can be inefficient and costly. Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient alternative for the purification of fine chemicals and pharmaceuticals. nih.gov
SMB technology simulates the counter-current movement of a solid adsorbent and a liquid mobile phase, allowing for the continuous separation of a mixture into two fractions. This technique is particularly well-suited for the purification of phenolic compounds like flavonoids and could be effectively applied to isolate this compound from unreacted starting materials and byproducts. nih.gov
The main benefits of SMB chromatography for industrial applications are:
Higher Throughput: Continuous operation allows for the processing of large volumes of material.
Reduced Solvent Consumption: The recycling of the mobile phase within the system significantly lowers solvent usage compared to batch chromatography.
High Yield and Purity: SMB can achieve high levels of purity and recovery of the target compound.
Scalability: The process is readily scalable for industrial production.
The application of SMB has been successfully demonstrated for the purification of various flavonoids, which share structural similarities with this compound, suggesting its suitability for this application. nih.gov
Chemical Reactivity and Derivatization of 4 Benzyloxy 2 Hydroxyacetophenone
Reactivity of the Aromatic Ring System
The substitution pattern on the phenyl ring significantly influences its susceptibility to further chemical modification. The benzyloxy and acetyl groups, positioned para to each other, exert opposing electronic effects.
The benzyloxy group at the C-4' position is a powerful electron-donating group (EDG). Through resonance, it increases the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution. This activating influence is particularly pronounced at the positions ortho to the benzyloxy group (C-3' and C-5'). Structure-activity relationship (SAR) studies on related benzyloxy chalcone (B49325) derivatives have highlighted that electron-donating groups have a more beneficial impact on the molecule's activity compared to electron-withdrawing groups. nih.gov The para-positioning of the benzyloxy group has been shown to be a critical factor in enhancing the biological activity in related chalcone structures, underscoring the significance of its electronic contribution. nih.gov
Phenols, such as 4'-Benzyloxy-2'-hydroxyacetophenone, are bidentate nucleophiles, meaning they can undergo acylation at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation). ucalgary.ca O-acylation results in the formation of a phenyl ester, a reaction classified as a nucleophilic acyl substitution. ucalgary.ca Under conditions of kinetic control, O-acylation is the faster reaction and its product predominates. ucalgary.ca In contrast, C-acylation, a Friedel-Crafts type reaction, is favored under thermodynamic control, typically requiring a Lewis acid like aluminum chloride (AlCl₃). ucalgary.ca
A defining structural feature of 2'-hydroxyacetophenones is the strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the adjacent carbonyl group. researchgate.netresearchgate.net This interaction forms a stable, six-membered quasi-aromatic ring. researchgate.net Studies on similar ortho-hydroxy ketones have confirmed this bonding, which influences the planarity and conformation of the molecule. researchgate.netresearchgate.net This robust hydrogen bond must be considered when planning reactions involving the hydroxyl group, as it can affect its nucleophilicity and accessibility.
The selective O-acylation of the 2'-hydroxy group can be achieved under mild conditions that favor kinetic control. Base catalysis, which proceeds by deprotonating the phenol (B47542) to increase its nucleophilicity, is a common strategy to promote O-acylation. ucalgary.ca Furthermore, efficient acetylation of phenols can be accomplished using acetic anhydride (B1165640) under solvent- and catalyst-free conditions at moderate temperatures (e.g., 60°C), offering a green and straightforward protocol. mdpi.com These methods avoid the harsh conditions associated with Friedel-Crafts C-acylation.
Table 1: Comparison of Acylation Conditions for Phenols
| Acylation Type | Position | Reagents | Control | Product |
| O-Acylation | Phenolic Oxygen | Acyl chloride or anhydride, optional base | Kinetic | Phenyl Ester |
| C-Acylation | Aromatic Ring | Acyl chloride or anhydride, AlCl₃ | Thermodynamic | Aryl Ketone |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org For a phenol like this compound to participate as a coupling partner, its hydroxyl group must first be converted into a more effective leaving group, such as a triflate or a tosylate. organic-chemistry.org An alternative, modern approach involves the direct, one-pot Suzuki coupling of phenols, where the activation is achieved in situ. mdpi.com This can be accomplished using activators like tosyl fluoride (B91410) (TsF) in the presence of a suitable nickel or palladium catalyst. mdpi.com The Suzuki coupling involves the reaction of an organoboron compound with a halide or pseudohalide under palladium catalysis. organic-chemistry.org
The efficiency of the Suzuki coupling catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—relies on the stabilization of various intermediates and transition states. youtube.com The choice of ligand coordinated to the palladium center is crucial. For instance, bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium(0) complex and facilitate the oxidative addition step. organic-chemistry.org The base plays a critical role in the transmetalation step by activating the organoboronic acid to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center. organic-chemistry.orgyoutube.com The entire process is a finely tuned sequence where each component—catalyst, ligand, and base—works in concert to lower the activation energy barriers of the transition states, allowing the reaction to proceed under mild conditions. youtube.com
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki Coupling)
Coupling at the 3'-Position
The aromatic ring of this compound is activated towards electrophilic substitution by the ortho-hydroxyl and para-benzyloxy groups. This directs reactions to the 3' and 5' positions. One notable transformation involving the 3'-position is its role as a nucleophilic center in reactions that lead to the formation of 2,3-disubstituted chromones. For instance, in a one-pot synthesis, this compound can react with heterocyclic aldehydes in the presence of a base like caesium carbonate (Cs2CO3). ijrpc.com This process involves an initial aldol-type condensation followed by a Michael addition and subsequent cyclization, where the 3'-position of the acetophenone (B1666503) ultimately becomes part of the newly formed heterocyclic ring system.
Formation of Chalcones and Related Structures
A primary and extensively utilized reaction of this compound is its condensation with aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). These chalcones are key intermediates in the synthesis of a wide array of flavonoids, including flavones, flavonols, and aurones.
The most common method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. taylorandfrancis.com This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a polar solvent like ethanol (B145695) or methanol. taylorandfrancis.comrjpbcs.com
The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol addition product. Subsequent dehydration of this intermediate readily occurs, often spontaneously, to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. wikipedia.org The reaction can also be performed under acidic conditions using catalysts like boric acid or thionyl chloride in ethanol. researchgate.netjocpr.com Solvent-free methods, using grinding techniques with a solid base, have also been developed as an environmentally friendly alternative. rasayanjournal.co.in
A variety of aromatic aldehydes can be used in this condensation, allowing for the synthesis of a diverse library of chalcones with different substitution patterns on the B-ring.
Table 1: Examples of Claisen-Schmidt Condensation Reactions
| Ketone | Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 4'-Hydroxyacetophenone (B195518) | 4-Hydroxybenzaldehyde | Grinding (solvent-free) | 4'-Hydroxy-4-hydroxy chalcone | rasayanjournal.co.in |
| 4'-Hydroxyacetophenone | 2-Chlorobenzaldehyde | KOH / PEG-400 | 3-(2-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |
| 2'-Hydroxyacetophenone (B8834) | 4-Methoxybenzaldehyde | MgO/fly ash | 2'-Hydroxy-4-methoxy chalcone | researchgate.net |
Prenylated chalcones, which contain one or more isoprenoid side chains, are a significant subclass of natural products. The synthesis of novel prenylated chalcones starting from materials like this compound has been reported as a strategy to develop new bioactive agents. nih.gov The prenyl group can be introduced at various stages of the synthesis, but a common approach involves the prenylation of a pre-formed chalcone or one of the starting materials. These synthetic prenylated chalcones are often evaluated for their potential biological activities, with studies showing that the position and presence of the prenyl group can significantly influence their properties. nih.gov
Chalcones derived from 2'-hydroxyacetophenones are crucial intermediates for the synthesis of chromones and their derivatives, such as flavones. The key step is the cyclization of the o-hydroxychalcone intermediate.
One major pathway to form the chromone (B188151) scaffold from an o-hydroxychalcone is through oxidative cyclization. This reaction transforms the 1,3-diaryl-2-propen-1-one structure into the heterocyclic chromone ring system. Various oxidizing agents can be employed to achieve this transformation. For example, transition-metal catalysts in combination with an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can efficiently catalyze the cyclization of 2'-hydroxychalcones to yield chromone derivatives. organic-chemistry.org Another method involves using selenium dioxide (SeO2) for the oxidative cyclization. The reaction proceeds through an initial attack of the phenolic oxygen onto the double bond, followed by oxidation to form the chromone ring.
The cyclization of intermediates derived from this compound to form chromones can be performed under both acidic and basic conditions. ijrpc.com
Acidic Conditions: A variety of acid catalysts are effective for promoting the ring closure. Polyphosphoric acid (PPA) is a common choice for the cyclization of phenolic compounds to form chromones. ijrpc.com Acetic acid has also been used as a catalyst in the ring closure step. ijrpc.com These methods often require harsh conditions but can be quite general in their application.
Basic Conditions: Base-catalyzed cyclization is also a viable, though historically less common, route. ijrpc.com A typical method involves refluxing the precursor in pyridine (B92270) with piperidine (B6355638) as the base. ijrpc.com More modern approaches may utilize microwave heating to accelerate the reaction. ijrpc.com In some syntheses, a one-pot reaction can be designed where a base like caesium carbonate facilitates both the initial condensation and the subsequent cyclization to directly afford the chromone product from the starting acetophenone and an aldehyde. ijrpc.com
Derivatives with Thioamide Moieties
The transformation of ketones and aldehydes into thioamides is a significant reaction in organic synthesis, as the thioamide group is a key structural component in many biologically active molecules and serves as a versatile intermediate for creating heterocyclic compounds. nih.gov One common method for synthesizing thioamides is the Willgerodt-Kindler reaction, which typically involves reacting an aryl alkyl ketone with elemental sulfur and an amine. chemrxiv.org This reaction has been expanded to include a variety of starting materials, including acetophenones. chemrxiv.org
Another approach involves the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). researchgate.netorganic-chemistry.org While effective, these methods can sometimes require harsh conditions or expensive reagents. researchgate.net More recent, metal-free approaches have been developed, such as the three-component reaction of aldehydes, amines, and elemental sulfur. researchgate.net A similar strategy involves the decarboxylative thioamidation of cinnamic acids with amines and elemental sulfur, which proceeds without a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org
The synthesis of α-keto thioamides can be achieved through various routes, including the reaction of α-bromo ketones with amines and elemental sulfur, or from cinnamic acids and secondary amines using a copper catalyst. nih.gov Additionally, a straightforward method for producing N,N-dimethyl thioamides involves the reaction of acetophenones with a base in DMF, where DMF acts as both the solvent and a source of the dimethylamine. nih.gov
Table 1: Selected Methods for Thioamide Synthesis
| Method | Starting Materials | Reagents/Catalysts | Key Features |
| Willgerodt-Kindler Reaction | Aryl alkyl ketones, Amines | Elemental Sulfur | Classic method for thioamide synthesis. chemrxiv.org |
| Thionation of Amides | Amides | Lawesson's reagent, P₄S₁₀ | Common but can require harsh conditions. researchgate.netorganic-chemistry.org |
| Three-Component Reaction | Aldehydes, Amines | Elemental Sulfur | Metal-free and operationally simple. researchgate.net |
| Decarboxylative Thioamidation | Cinnamic acids, Amines | Elemental Sulfur | Transition-metal-free. organic-chemistry.orgorganic-chemistry.org |
| α-Keto Thioamide Synthesis | α-Bromo ketones, Amines | Elemental Sulfur | Good yields for a range of substrates. nih.gov |
| N,N-Dimethyl Thioamide Synthesis | Acetophenones | Base, DMF | DMF serves as reactant and solvent. nih.gov |
Spectroscopic and Computational Investigations of 4 Benzyloxy 2 Hydroxyacetophenone
Spectroscopic Characterization Techniques
The characterization of 4'-Benzyloxy-2'-hydroxyacetophenone is achieved through a suite of spectroscopic techniques, each providing unique information about the molecule's structure and electronic properties. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, NMR spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). spectrabase.com
The ¹H NMR spectrum of this compound displays a number of characteristic signals that confirm its structure. A highly notable signal is the downfield resonance of the free 2'-hydroxy proton (2'-OH), which is due to intramolecular hydrogen bonding with the adjacent carbonyl group. The benzylic protons (the -CH₂- group linking the phenyl and phenoxy moieties) typically appear as a singlet, as they are chemically equivalent and not adjacent to any other non-equivalent protons. The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, often showing complex splitting patterns due to spin-spin coupling. The methyl protons of the acetyl group appear as a sharp singlet in the upfield region.
Interactive Data Table: Key ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl Protons (-COCH₃) | ~2.5 | Singlet |
| Benzylic Protons (-OCH₂Ph) | ~5.1 | Singlet |
| Aromatic Protons | ~6.5 - 7.8 | Multiplet |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. spectrabase.com The carbonyl carbon of the ketone is characteristically found at the most downfield position, typically above 200 ppm. The carbons of the two aromatic rings appear in the range of approximately 100-165 ppm. The carbon of the benzylic methylene (B1212753) group is observed around 70 ppm, while the methyl carbon of the acetyl group resonates at a much higher field, typically below 30 ppm.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | >200 |
| Aromatic Carbons (C-O) | ~165 |
| Aromatic Carbons | ~102 - 136 |
| Benzylic Carbon (-OCH₂) | ~70 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound, often recorded using a KBr wafer, shows several key absorption bands. nih.gov A broad band in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening suggesting hydrogen bonding. The sharp, strong absorption band around 1650-1630 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ketone. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ether linkage are typically observed in the 1270-1200 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | 3400 - 3100 (broad) |
| Aromatic C-H | C-H Stretch | >3000 |
| Carbonyl (C=O) | C=O Stretch (conjugated) | 1650 - 1630 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 242.27 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum obtained via GC-MS, the molecular ion peak [M]⁺ would be observed at m/z 242. nih.gov A prominent peak is often seen at m/z 91, which corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a very stable fragment resulting from the cleavage of the benzyl (B1604629) group. Another significant fragmentation pathway involves the loss of an acetyl group ([M-43]⁺), leading to a peak at m/z 199.
Interactive Data Table: Key Mass Spectrometry Peaks for this compound
| m/z Value | Relative Intensity | Proposed Fragment |
|---|---|---|
| 242 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium Ion) |
| 243 | Low | [M+1]⁺ |
| 92 | Low-Moderate | [C₇H₈]⁺ |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. This compound possesses several chromophores, including the substituted benzene (B151609) rings and the carbonyl group, which are conjugated. This extended conjugation is expected to result in absorption bands in the UV region. While specific absorption maxima for this compound are not widely reported in the literature, related acetophenone (B1666503) derivatives show strong absorptions due to π → π* and n → π* transitions. The exact positions of these bands are influenced by the substitution pattern on the aromatic rings and the solvent used for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools for investigating the structural, electronic, and interactive properties of molecules like this compound at an atomic level. These in silico methods provide insights that complement experimental data, aiding in the prediction of molecular behavior and interactions with biological targets. Studies on structurally similar compounds, such as hydroxyacetophenone derivatives, offer a valuable framework for understanding the potential characteristics of this compound.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not widely documented, research on the closely related compound 4'-hydroxyacetophenone (B195518) (HAP) provides significant insights. nih.govarxiv.org MD simulations of HAP have been instrumental in understanding its crystallization behavior, including the formation of different polymorphs (anhydrous forms and hydrates) from aqueous solutions. arxiv.org
These simulations have explored how factors like atomic point charge selection and molecular flexibility influence the modeling of lattice energetics. nih.gov For instance, a study on the two known polymorphs of HAP demonstrated that the prediction of energetic and volumetric properties was most accurate when using a flexible molecular model combined with atomic charges derived from a molecular aggregate that mimics the crystal packing. nih.gov Such simulations help in understanding solute aggregation and structural rearrangements in solution that precede nucleation. arxiv.org This knowledge is transferable and suggests that MD simulations could be effectively used to predict the solid-state properties and solution behavior of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the electronic structure of molecules in chemistry and physics. scielo.org.bo For compounds related to this compound, DFT has been successfully applied to perform computer-assisted studies of ¹H and ¹³C NMR chemical shifts and other molecular properties. scielo.org.bo
In a study on 4-hydroxy-3-(3'-methyl-2'-butenyl)acetophenone, isolated from Senecio graveolens, DFT calculations yielded reliable results that were in good correlation with experimental NMR data. scielo.org.bo Furthermore, DFT studies on 4-hydroxybenzaldehyde, another related structure, have been used to determine optimized molecular geometries, including bond lengths and angles, and to analyze molecular electrostatic potential surfaces. researchgate.net These studies show that DFT is a valuable tool for structural elucidation and for predicting the spectroscopic properties of acetophenone derivatives, and could be similarly applied to this compound to gain a deeper understanding of its electronic and structural characteristics.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.
Molecular docking studies on derivatives of 2,4-dihydroxyacetophenone and other flavonoids have provided detailed insights into their interactions with various enzyme active sites. nih.govjaper.in For example, bis-Schiff bases derived from 2,4-dihydroxyacetophenone were docked into the active sites of phosphodiesterase-1 (PDE-1) and -3 enzymes to elucidate their binding interactions. nih.govnih.gov Similarly, docking studies of novel flavones with the cyclooxygenase-2 (COX-2) enzyme have revealed key interactions. japer.in These studies consistently show that the binding affinity is governed by a combination of hydrogen bonds and hydrophobic interactions. japer.in In the case of COX-2 inhibitors, interactions with amino acid residues such as Tyr385, Tyr355, and Arg120 were identified as being crucial for binding. japer.in These findings suggest that the hydroxyl and carbonyl groups of the acetophenone scaffold in this compound would likely play a significant role in forming hydrogen bonds with protein active sites, while the benzyloxy group could engage in hydrophobic or van der Waals interactions.
Binding energy is a key metric obtained from molecular docking studies, representing the strength of the interaction between a ligand and its protein target; a lower binding energy typically indicates a more stable and potent interaction. For flavonoids, a class of compounds to which this compound is related, docking studies have quantified these interactions. For instance, in a study targeting enzymes involved in Alzheimer's disease, flavonoids showed significant binding energies. nih.gov These calculations are critical for ranking potential inhibitors and guiding the design of more effective therapeutic agents.
Table 1: Binding Energies of Selected Flavonoids with Alzheimer's Disease-Related Enzymes
| Flavonoid | Target Enzyme | Binding Energy (kcal/mol) |
| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 nih.gov |
| Sterubin | Acetylcholinesterase (AChE) | -10.16 nih.gov |
| Fisetin | Acetylcholinesterase (AChE) | -10.11 nih.gov |
| Biochanin-A | Beta-secretase 1 (BACE-1) | -9.81 nih.gov |
| Sterubin | Beta-secretase 1 (BACE-1) | -8.96 nih.gov |
The three-dimensional conformation of a molecule is critical to its chemical reactivity and biological activity. Computational and spectroscopic methods are used to determine the most stable conformations. For 2'-hydroxyacetophenone (B8834), a closely related structure, rotational spectroscopy combined with DFT calculations identified four potential conformers based on the orientation of the carbonyl and hydroxyl groups. nih.gov The most stable conformer (syn/syn) is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which lies in a C_s symmetry plane. nih.gov The energy barrier for the internal rotation of the methyl group was experimentally determined to be 565.1(5) cm⁻¹. nih.gov This type of analysis is fundamental for understanding the structural preferences and stability of this compound, where similar intramolecular hydrogen bonding is expected to be a dominant factor in determining its preferred conformation.
Table 2: Experimental and Theoretical Spectroscopic Parameters for the Most Stable Conformer of 2'-Hydroxyacetophenone
| Parameter | Unit | Experimental Value | Theoretical Value (B3LYP) |
| Rotational Constant A | MHz | 2277.076(11) nih.gov | 2277.6 nih.gov |
| Rotational Constant B | MHz | 1212.113(5) nih.gov | 1218.4 nih.gov |
| Rotational Constant C | MHz | 795.278(5) nih.gov | 798.8 nih.gov |
| Methyl Internal Rotation Barrier (V₃) | cm⁻¹ | 565.1(5) nih.gov | 409 nih.gov |
Applications and Advanced Research Areas of 4 Benzyloxy 2 Hydroxyacetophenone and Its Derivatives
Medicinal Chemistry and Pharmaceutical Intermediates
4'-Benzyloxy-2'-hydroxyacetophenone serves as a valuable scaffold in medicinal chemistry due to its structural features, which allow for the synthesis of a variety of biologically active compounds. Its benzyloxy and hydroxy functional groups provide sites for chemical modification, leading to the creation of derivatives with potential therapeutic applications.
This compound is a key starting material in the synthesis of flavonoids and chalcones, two classes of compounds known for their broad spectrum of biological activities. innovareacademics.in Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in flavonoid biosynthesis. nih.gov The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503), such as this compound, with an aromatic aldehyde in the presence of a base. innovareacademics.in These chalcones can then be cyclized to form flavonoids. innovareacademics.in
These synthesized flavonoids and chalcones have garnered significant interest for their potential pharmacological properties, including anticancer and antioxidant effects. innovareacademics.innih.gov
Derivatives of this compound, particularly flavonoids and chalcones, have been the focus of extensive research for their potential as anticancer agents. nih.gov
Synthesis of Flavonoids and Chalcones with Biological Activities
Anticancer Properties
Activity against Estrogen Receptor-Dependent Breast Cancer Cells
Research has shown that certain derivatives of this compound exhibit promising activity against estrogen receptor-dependent breast cancer cells. The estrogen receptor (ER) is a key target in the treatment of a significant portion of breast cancers. ub.edu Benzofuran (B130515) derivatives synthesized from this starting material have demonstrated notable anticancer effects in these specific cancer cells. The development of new agents that can effectively target the estrogen receptor signaling pathway is a critical area of research, especially in overcoming resistance to current therapies. ub.eduscienceopen.com
Cytotoxicity against Various Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a range of cancer cell lines. Studies have demonstrated that modifications to the basic structure can lead to enhanced anticancer activity. For instance, certain chalcone (B49325) derivatives have shown significant inhibitory effects against the growth of human cancer cell lines in vitro. nih.gov The cytotoxic activity of these compounds is often assessed using assays that measure cell viability in the presence of the derivative. nih.govmdpi.com Research has explored the effects of these compounds on various cancer cell lines, including those from lung, liver, breast, and prostate cancers. nih.govmdpi.com
Table 1: Cytotoxic Activity of Selected Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone Derivative 12 | MCF-7 (Breast) | 6.12 ± 0.84 | nih.gov |
| Chalcone Derivative 12 | MDA-MB-231 (Breast) | 18.10 ± 1.65 | nih.gov |
| Chalcone Derivative 13 | MCF-7 (Breast) | 95.76 ± 1.52 | nih.gov |
| Chalcone Derivative 13 | MDA-MB-231 (Breast) | 95.11 ± 1.97 | nih.gov |
| Acetoxycoumarin Derivative 7 | A549 (Lung) | 48.1 | nih.gov |
| Acetoxycoumarin Derivative 7 | CRL 1548 (Liver) | 45.1 | nih.gov |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationships in Anticancer Agents
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents. mdpi.com In the context of this compound derivatives, SAR studies have revealed that specific structural features are critical for their cytotoxic activity. For example, in benzofuran derivatives, substitutions at the C-2 position have been found to be important for their anticancer effects. mdpi.com Similarly, for chalcones, the nature and position of substituents on both aromatic rings can significantly influence their biological activity. nih.gov The presence of a prenyl group and methoxy (B1213986) or hydroxyl substituents has been shown to be crucial for the cytotoxicity of certain chalcone compounds. nih.gov These insights guide medicinal chemists in designing new derivatives with improved efficacy. mdpi.com
Chalcones and flavonoids derived from this compound are recognized for their antioxidant properties. innovareacademics.innih.gov Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. The antioxidant capacity of these derivatives is often evaluated using assays such as the oxygen radical absorbance capacity (ORAC) assay. nih.gov
Research has shown that many chalcone derivatives possess significant antioxidant activity. nih.gov For example, a series of 2-hydroxyl-4-benzyloxy chalcone derivatives were synthesized and found to exhibit notable antioxidative potential. nih.gov Similarly, other studies on related structures have demonstrated excellent antioxidant activities, highlighting the potential of these compounds to combat oxidative stress. nih.gov
Table 2: Antioxidant Activity of Selected Derivatives
| Compound/Derivative | Assay | Result | Reference |
|---|---|---|---|
| 2-hydroxyl-4-benzyloxy chalcone derivative 11d | ORAC | 2.03 Trolox equivalent | nih.gov |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives | ORAC-FL | 2.13-2.48 Trolox equivalents | nih.gov |
The ORAC (Oxygen Radical Absorbance Capacity) value is a measure of the antioxidant capacity of a substance.
Enzyme Inhibition
The capacity of this compound and its derivatives to interact with and inhibit specific enzymes is a cornerstone of its therapeutic potential. This inhibition can alter biological pathways implicated in various diseases.
Acetylcholinesterase Inhibition (Alzheimer's Disease Research)
A significant area of investigation for this compound is its potential to inhibit acetylcholinesterase (AChE). researchgate.net AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132); its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.netorientjchem.org In the early stages of Alzheimer's, a decline in acetylcholine levels leads to cognitive impairment. By inhibiting AChE, the concentration and duration of acetylcholine in the brain can be enhanced, potentially improving cognitive function. researchgate.netmdpi.com
The 2-hydroxyacetophenone (B1195853) moiety is a key structural feature in the design of molecules that can interact with AChE. nih.gov Research has focused on using the this compound scaffold to create novel chalcone derivatives. researchgate.net These derivatives are investigated as multifunctional agents for Alzheimer's treatment, not only for their AChE inhibitory activity but also for their potential to address other pathological aspects of the disease, such as the aggregation of amyloid-beta plaques. nih.govresearchgate.net The development of dual-target inhibitors, which act on both acetylcholinesterase and other targets like monoamine oxidase B (MAO-B), represents a leading-edge approach in Alzheimer's research. nih.gov
Antimicrobial and Antifungal Properties
While direct studies on the antimicrobial properties of this compound are preliminary, it is recognized as a candidate for further investigation. researchgate.net The broader family of hydroxyacetophenone derivatives, however, has demonstrated significant antimicrobial and antifungal activities, making the parent compound a valuable scaffold for developing new therapeutic agents against resistant pathogens. core.ac.uknih.gov
Research into derivatives has shown promising results. For instance, certain hydroxyacetophenone derivatives have displayed good antibacterial activity against Gram-negative bacteria like E. coli and K. pneumoniae. core.ac.uk Similarly, chalcones and pyrazoline derivatives synthesized from acetophenones have been evaluated for their antimicrobial effects. orientjchem.orgturkjps.org One study highlighted that a brominated 4-hydroxy-2-quinolone analog, derived from a related structural class, exhibited exceptional antifungal activity against Aspergillus flavus, even surpassing the efficacy of the control drug, amphotericin B. nih.gov Another key component found in some essential oils, 2-hydroxy-4-methoxybenzaldehyde, which is structurally related to the target compound, has shown broad-spectrum antimicrobial action against various bacteria and fungi. nih.gov
These findings underscore the potential of the acetophenone framework as a foundation for creating novel antimicrobial and antifungal drugs.
Table 1: Antimicrobial Activity of Selected Hydroxyacetophenone Derivatives and Related Compounds
| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference(s) |
| Hydroxyacetophenone Derivatives | E. coli, K. pneumoniae | Good antibacterial activity | core.ac.uk |
| Brominated 4-hydroxy-2-quinolone Analog | Aspergillus flavus | Exceptional antifungal activity (IC₅₀ = 1.05 µg/mL) | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | Broad-spectrum antimicrobial activity | nih.gov |
| Pyrazoline Derivatives | S. aureus, E. faecalis | Moderate antimicrobial activity (MIC values of 32-512 μg/mL) | turkjps.org |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is an emerging area of research, primarily explored through its derivatives. Chalcones derived from this scaffold, for example, have been noted for their significant anti-neuroinflammatory capabilities. researchgate.net The mechanism of action for related acetophenone compounds often involves the modulation of key inflammatory pathways.
Studies on structurally similar compounds provide insight into the potential mechanisms. For example, 3,5-diprenyl-4-hydroxyacetophenone (B12367755) has been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. nih.gov It also reduced nitric oxide (NO) production, a key mediator in inflammatory processes. nih.gov Similarly, other acetophenone derivatives have been found to suppress the nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation. researchgate.net The ability to inhibit these cytokines and transcription factors is a hallmark of potent anti-inflammatory agents. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Related Acetophenone Derivatives
| Compound | Key Findings | Mechanism of Action | Reference(s) |
| 3,5-diprenyl-4-hydroxyacetophenone | Inhibited production of NO, TNF-α, IL-1β, and IL-6. | Inhibition of pro-inflammatory mediators. | nih.gov |
| p-Hydroxyacetophenone | Reduced paw swelling and neutrophil infiltration in animal models. | Attenuation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of NF-κB. | researchgate.net |
| 2-hydroxy-4-benzyloxy chalcone derivatives | Possess dramatic anti-neuroinflammatory ability. | Not specified in abstract. | researchgate.net |
Modulators of Liver X Receptor (LXR)
A highly significant and advanced area of research involves the use of the 2-hydroxyacetophenone scaffold in the development of modulators for the Liver X Receptor (LXR). nih.gov LXRs are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govnih.gov There are two isoforms, LXRα and LXRβ, which are activated by cholesterol derivatives and play a pivotal role in reverse cholesterol transport—the process of removing excess cholesterol from tissues. chemicalbook.commdpi.com
Because of their role in metabolic regulation, LXRs are promising therapeutic targets for a range of conditions, including atherosclerosis, diabetes, and certain inflammatory diseases. nih.govnih.gov Research has successfully identified the 2-hydroxyacetophenone structure as an outstanding linker in the design of potent and selective LXRβ agonists. nih.gov One study demonstrated that incorporating this linker into a novel compound resulted in a 20-fold increase in potency for LXRβ agonistic activity. The resulting derivative was shown to increase high-density lipoprotein (HDL) cholesterol without elevating plasma triglycerides in animal models, highlighting its potential for the treatment of atherosclerosis. nih.gov
Development of Neuroprotective Therapies
Beyond its specific role in inhibiting acetylcholinesterase, this compound and its derivatives are being investigated for broader neuroprotective effects. researchgate.net Neuroprotection involves defending neurons from injury or degeneration caused by neurotoxins or pathological conditions like Alzheimer's and Parkinson's disease. researchgate.netnih.gov
The benzyloxy group, in particular, is a feature of many small molecules known to be potent inhibitors of monoamine oxidase B (MAO-B), another key target in neurodegenerative disease therapy. nih.gov Chalcones derived from 2-hydroxyl-4-benzyloxy acetophenone have been shown to possess a range of beneficial properties, including antioxidant activity, the ability to inhibit and disaggregate amyloid-beta fibrils, and anti-neuroinflammatory effects. researchgate.net One promising derivative not only exhibited these multi-target activities but was also shown to relieve Alzheimer's symptoms and protect hippocampal neurons in an in-vivo model. researchgate.net Furthermore, other benzyloxy benzamide (B126) derivatives have demonstrated neuroprotective activity against ischemic stroke by disrupting specific protein-protein interactions that lead to neuronal damage. sigmaaldrich.com
Role as a Precursor in Complex Natural Product Synthesis (e.g., Robtein, Robidanol)
In the field of organic synthesis, this compound is a valuable intermediate for constructing complex natural products. Its chemical structure allows it to serve as a key starting material in multi-step synthetic pathways.
A notable example is its use in the synthesis of benzyl-protected Robtein, which is an intermediate in the pathway to produce Robidanol. nih.gov Robtein is a pentahydroxychalcone, and Robidanol is a flavan-3-ol, both belonging to the flavonoid family of natural products. In a reported synthesis, this compound was used as a key building block. nih.gov The synthesis involved the protection of a hydroxyl group on a precursor molecule with a benzyl (B1604629) group to yield this compound, which was then reacted further to build the chalcone backbone of Robtein. nih.gov The presence of the free hydroxyl group at the 2' position is crucial, as its intramolecular hydrogen-bonding influences the reactivity and spectroscopic characteristics of the molecule. nih.gov
Derivatization for Enhanced Bioactivity and Selectivity
The modification of the this compound scaffold is a key strategy for enhancing the biological activity and selectivity of the resulting compounds. By introducing various functional groups, researchers can fine-tune the pharmacological profile of these derivatives.
For instance, the 2-hydroxyacetophenone moiety has been identified as an excellent linker in the design of liver X receptor (LXR) agonists. In one study, incorporating this linker was found to be 20 times more potent for LXRβ agonistic activity compared to previous compounds. Further derivatization, such as the inclusion of a hydantoin (B18101) moiety, plays a pivotal role in improving both the potency and selectivity for LXRβ. The optically separated version of one such derivative demonstrated the ability to increase high-density lipoprotein cholesterol levels without elevating plasma triglycerides in animal models, highlighting its potential for treating atherosclerosis.
Similarly, derivatization of the core structure has led to the development of potent and selective inhibitors of enzymes implicated in neurodegenerative diseases. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and synthesized as multifunctional agents for Parkinson's disease. nih.gov One of the standout compounds from this series exhibited potent and selective monoamine oxidase-B (MAO-B) inhibitory activity with a competitive and reversible binding mode. nih.gov This derivative also displayed significant antioxidant effects, metal-chelating ability, and the capacity to cross the blood-brain barrier, making it a promising candidate for further development. nih.gov
Furthermore, the synthesis of hybrid compounds by coupling 2'-hydroxyacetophenone (B8834) with N-alkylated thiotetrazole via methylene (B1212753) spacers of varying lengths has yielded molecules with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. acgpubs.org
Materials Science and Advanced Chemical Applications
Beyond its biological applications, the unique chemical structure of this compound and its analogs makes them suitable for advanced applications in materials science and as participants in specialized chemical reactions.
Hydrogen Atom Transfer (HAT) Reactions
Hydrogen Atom Transfer (HAT) is a fundamental process in chemistry and biology, involving the concerted movement of a proton and an electron. While direct studies on the role of this compound in HAT reactions are not extensively documented, its structural features suggest potential involvement. The phenolic hydroxyl group and the benzylic C-H bonds are potential sites for hydrogen atom donation or abstraction.
Excited-state ketones are known to participate in intermolecular hydrogen abstraction. youtube.com For example, the excited state of a ketone can abstract a hydrogen atom from an alcohol, leading to the formation of two radical species. youtube.com The rate and efficiency of such HAT processes are influenced by the nature of the ketone's excited state (n,π* or π,π*) and the solvent polarity. youtube.com It is plausible that the acetophenone moiety in this compound, upon photoexcitation, could engage in similar HAT reactions.
Furthermore, photocatalyzed HAT is a powerful tool for the elaboration of aliphatic C-H bonds. nih.gov In these systems, a photocatalyst, often in conjunction with a HAT catalyst like a thiol, can selectively activate C-H bonds for further functionalization. organic-chemistry.org The presence of heteroatoms, such as the oxygen in the benzyloxy and hydroxyl groups of this compound, can influence the bond dissociation energies of adjacent C-H bonds, thereby directing the site of HAT. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or pharmacological effects. For derivatives of this compound, SAR studies provide a rational basis for designing new compounds with improved properties.
Impact of Substituent Modifications on Biological Activity
The modification of substituents on the benzyloxyacetophenone scaffold has a significant impact on the resulting biological activity. In a study of benzyloxy chalcone derivatives as monoamine oxidase (MAO) inhibitors, the nature and position of substituents on the B-ring were found to be critical for both potency and selectivity. researchgate.net For instance, an ethoxy group at the 4-position of the B-ring led to higher MAO-B inhibition, following the order of –OC2H5 > –OCH3 > –F > –CH3 > –Br > –H. researchgate.net For MAO-A inhibition, the same substituent also conferred the highest activity. researchgate.net
In another example, the development of potent and selective inhibitors of 12-lipoxygenase involved the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov SAR studies revealed that specific substitutions were necessary to achieve nanomolar potency and excellent selectivity over related enzymes. nih.gov
The following table summarizes the impact of different substituents on the MAO inhibitory activity of benzyloxy chalcone derivatives:
| Compound | B-ring Substituent | MAO-B Inhibition | MAO-A Inhibition | Selectivity Index (SI) for MAO-B |
| HC1 | H | Moderate | Low | - |
| HC2 | 4-CH3 | Higher than HC1 | Moderate | - |
| HC3 | 4-OCH3 | Higher than HC2 | Low | - |
| HC4 | 4-OC2H5 | Highest | Low | 50.40 |
| HC7 | 4-F | Lower than HC3 | Moderate | - |
| HC8 | 4-Br | Lower than HC2 | Moderate | - |
| HF1 | H | - | Low | - |
| HF2 | 4-CH3 | - | Higher than HF1 | - |
| HF3 | 4-OCH3 | - | Lower than HF8 | - |
| HF4 | 4-OC2H5 | - | Highest | 0.59 |
| HF7 | 4-F | - | Higher than HF2 | - |
| HF8 | 4-Br | - | Higher than HF3 | - |
Data adapted from a study on benzyloxy chalcones. researchgate.net
Correlation of Molecular Structure with Pharmacological Effects
For a series of 2-(X-benzyloxy)-4,6-dimethoxyacetophenones, their antispasmodic activity was correlated with different topological indices. nih.gov Good correlations were found with the electrotopological state indices for specific carbon atoms, indicating their important role in the biological activity. nih.gov The Hansch equation, a quantitative structure-activity relationship (QSAR) model, showed that the antispasmodic activity of these compounds increases when the substituent on the benzyloxy group is more electron-releasing and hydrophobic. nih.gov
In the case of the previously mentioned LXRβ agonists, the 2-hydroxyacetophenone linker was found to be an outstanding structural element for enhancing potency and selectivity. nih.gov The combination of this linker with a specific hydantoin moiety was crucial for achieving the desired pharmacological profile. nih.gov This highlights the importance of considering the entire molecular architecture, not just individual substituents, when designing new drugs.
The following table illustrates the correlation between structural features and pharmacological effects for different classes of 2-hydroxyacetophenone derivatives:
| Derivative Class | Key Structural Feature | Pharmacological Effect | Reference |
| Benzyloxy Chalcones | Substituents on B-ring | Potent and selective MAO inhibition | researchgate.net |
| 2-(X-benzyloxy)-4,6-dimethoxyacetophenones | Electron-releasing and hydrophobic substituents on the benzyloxy group | Increased antispasmodic activity | nih.gov |
| LXR Agonists | 2-hydroxyacetophenone linker with hydantoin moiety | Enhanced potency and β-selectivity for LXR | nih.gov |
| Benzothiazole Derivatives | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole | Multifunctional anti-Parkinson's disease agent (MAO-B inhibition, antioxidant) | nih.gov |
| Hydroxyacetophenone-tetrazole hybrids | Methylene-linked 2'-hydroxyacetophenone and N-alkylated thiotetrazole | Broad-spectrum antimicrobial activity | acgpubs.org |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone involves the reaction of 2,4-Dihydroxyacetophenone (resacetophenone) with benzyl (B1604629) chloride using a base like potassium carbonate in a solvent such as acetone. chemicalbook.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.
Emerging green chemistry approaches, which are being applied to similar phenolic compounds, represent a promising direction. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Key areas of exploration include:
Solvent-Free Reactions: Techniques like grinding reactants together in a mortar and pestle have been successfully used to synthesize related chalcone (B49325) structures. rasayanjournal.co.inresearchgate.net This method, known as mechanochemistry, can significantly reduce reaction times and eliminate the need for organic solvents. researchgate.net
Benign and Recyclable Solvents: The use of environmentally friendly solvents like Polyethylene Glycol (PEG), which is non-toxic, water-soluble, and recyclable, is another avenue. rjpbcs.com Research on related syntheses has demonstrated that PEG can be an effective medium for condensation reactions. rjpbcs.com
Catalytic Innovations: Investigating alternative catalysts to improve reaction yields and selectivity is a continuous effort. This includes exploring novel phase-transfer catalysts or enzymatic processes that can operate under milder conditions.
These green approaches not only align with modern environmental standards but also have the potential to make the synthesis of this compound and its derivatives more cost-effective and scalable.
Investigation of Undiscovered Biological Activities and Therapeutic Potential
This compound and its derivatives have already been identified as having several promising biological activities. It is a known intermediate in the synthesis of various pharmaceuticals and is used in cosmetic formulations for its antioxidant properties. chemimpex.com Future research will likely build on these foundations to uncover new therapeutic applications.
Derivatives of the core structure have shown significant potential in several areas:
Neuroprotection: Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, suggesting a potential role in developing neuroprotective agents.
Cardiovascular Disease: A significant discovery found that a derivative of 2-hydroxyacetophenone (B1195853) acts as a highly potent and selective agonist for the liver X receptor β (LXRβ). nih.gov This agonist was shown to increase high-density lipoprotein (HDL) cholesterol without raising triglyceride levels in animal models, indicating strong potential for the treatment of atherosclerosis. nih.gov
Metabolic Disorders: A high-throughput screening campaign identified a hydroxyacetophenone derivative as a moderate antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov This opens the door to developing new treatments for metabolic diseases.
Pain Management: More recently, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid were developed as a new class of antagonists for GPR34, a G protein-coupled receptor. nih.gov The lead compound showed excellent efficacy in a mouse model of neuropathic pain. nih.gov
Nematicidal and Anticancer Activity: Studies have also explored derivatives for their ability to control nematodes and for their potential anticancer properties against various cell lines. researchgate.net
Future work will involve expanding the library of derivatives and screening them against a wider range of biological targets to identify new and unexpected therapeutic uses.
Advanced Mechanistic Studies on Enzyme Interactions and Cellular Pathways
Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its derivatives, advanced mechanistic studies are a key future direction. Initial hypotheses suggest that its antioxidant and anti-inflammatory effects may stem from direct interactions with enzymes and receptors within these pathways or through the regulation of gene expression.
Future research will need to employ sophisticated techniques to elucidate these mechanisms, including:
Enzyme Kinetics and Inhibition Studies: Detailed analysis of how these compounds interact with specific enzymes, such as the work done on 4-hydroxyacetophenone monooxygenase, can reveal binding affinities (K_m), reaction rates (V_max), and the mode of inhibition. researchgate.net
Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its protein target. This provides invaluable insight into the specific molecular interactions responsible for its activity.
Cell-Based Assays: Employing tools like luciferase reporter assays, as used in the LXRβ agonist study, to quantify how these compounds affect specific cellular signaling pathways. nih.gov This can confirm the compound's effect on gene expression downstream of the target receptor.
Pathway Profiling: Utilizing 'omics' technologies (genomics, proteomics, metabolomics) to get a broad view of the cellular changes induced by the compound, helping to identify its primary targets and any off-target effects.
These in-depth studies are essential for optimizing lead compounds and understanding their biological context fully.
Integration of High-Throughput Screening and Computational Drug Discovery
The discovery of new drug leads is increasingly driven by the integration of high-throughput screening (HTS) and computational methods. semanticscholar.org HTS allows for the rapid testing of thousands of compounds against a biological target, and it has already proven effective in identifying active hydroxyacetophenone derivatives. nih.govnih.gov
Future research will leverage these technologies more extensively:
Computational Modeling: Using computer simulations to predict how different derivatives will bind to a target protein. This can help in prioritizing which compounds to synthesize and test, saving time and resources. Structure-based drug design can be used to virtually modify the scaffold to improve its binding affinity and selectivity.
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process. This helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.
By combining the empirical data from HTS with the predictive power of computational chemistry, researchers can accelerate the discovery and optimization of next-generation drugs based on this scaffold.
Development of Next-Generation Derivatives with Improved Efficacy and Specificity
The ultimate goal of medicinal chemistry research is to develop drugs that are both highly effective and highly specific to their target, thereby minimizing side effects. For this compound, this involves the strategic design and synthesis of new derivatives with improved properties.
Structure-Activity Relationship (SAR) studies are central to this effort. By systematically modifying the chemical structure and observing the effect on biological activity, researchers can build a clear understanding of which chemical features are essential.
| Parent Compound/Scaffold | Modification | Result | Reference |
| Hydroxyacetophenone Derivative | Replacement of a C2-OH group with a benzyloxy (OBn) group | ~32-fold improvement in FXR antagonist activity (IC₅₀ decreased from 35.2 µM to 1.1 µM) | nih.gov |
| LXR Agonist | Incorporation of a 2-hydroxyacetophenone derivative as a linker | 20-fold increase in potency for LXRβ agonistic activity | nih.gov |
| 2,4-dihydroxyacetophenone | Addition of a hydrophilic isoprene (B109036) chain (prenylation) | Elimination of nematicidal activity in most cases | researchgate.net |
| (S)-3-(4-(benzyloxy)phenyl)propanoic acid | SAR studies leading to the 2-(2-phenoxyacetamido) derivative | Identification of a potent GPR34 antagonist with an IC₅₀ of 0.059 µM in a functional assay | nih.gov |
Future work will focus on:
Through these iterative cycles of design, synthesis, and testing, researchers aim to develop next-generation derivatives of this compound that are optimized for clinical success.
Q & A
Q. What are the key physicochemical properties of 4'-Benzyloxy-2'-hydroxyacetophenone, and how are they experimentally determined?
The compound (CAS 54696-05-8) has a molecular formula of C₁₅H₁₄O₂ and molecular weight of 226.26–226.28 g/mol . Key properties include:
- Melting point : 72–74°C (observed via differential scanning calorimetry) .
- Solubility : Soluble in chloroform, forming clear solutions .
- Purity : Typically ≥95% (determined via HPLC or GC-MS with reference standards) .
Methodological approaches: - Melting point analysis : Use a calibrated melting point apparatus with slow heating rates to ensure accuracy.
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified reference materials .
Q. What synthetic routes are commonly used to prepare this compound?
The benzyloxy group is typically introduced via benzylation of 2'-hydroxyacetophenone derivatives under alkaline conditions. A general protocol involves:
Reacting 2'-hydroxyacetophenone with benzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .
Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Purifying the product via column chromatography or recrystallization from ethanol .
Key considerations:
- pH control : Maintain alkaline conditions (pH ~8–9) to optimize benzylation efficiency .
- By-product mitigation : Use stoichiometric excess of benzyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material .
Advanced Questions
Q. How can conflicting purity data from different analytical methods (e.g., HPLC vs. melting point) be resolved?
Discrepancies may arise due to:
- Co-eluting impurities in HPLC : Validate method specificity using spiked samples or LC-MS .
- Eutectic mixtures in melting point analysis : Perform differential scanning calorimetry (DSC) to detect metastable phases .
Example resolution: - If HPLC indicates 98% purity but melting point is broad, use DSC to identify polymorphic transitions or solvate formation. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve crystal lattice integrity .
Q. What strategies optimize the synthesis of this compound for large-scale (>100 g) production with >99% purity?
- Catalytic benzylation : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics and reduce side products .
- Continuous flow chemistry : Implement microreactors for precise temperature/pH control, improving yield reproducibility .
- Advanced purification : Use simulated moving bed (SMB) chromatography for high-throughput separation of benzylated products from regioisomers .
Q. How does the electronic nature of the benzyloxy group influence the compound’s reactivity in subsequent derivatization (e.g., acylations or Suzuki couplings)?
The electron-donating benzyloxy group at the 4'-position activates the aromatic ring toward electrophilic substitution. Key effects:
- Acylation : The 2'-hydroxy group can be selectively acetylated under mild conditions (acetic anhydride, pyridine catalyst) due to intramolecular hydrogen bonding .
- Suzuki coupling : The benzyloxy group stabilizes transition states, enabling palladium-catalyzed cross-couplings at the 3'-position. Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C .
Q. What advanced spectroscopic techniques are critical for distinguishing this compound from its structural analogs (e.g., 4'-methoxy derivatives)?
- 2D NMR (HSQC, HMBC) : Correlate proton signals to adjacent carbons to confirm substitution patterns. For example, the benzyloxy proton (δ 4.9–5.1 ppm) shows coupling to the aromatic C-4' carbon (δ 160–165 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 227.0943 (calculated for C₁₅H₁₅O₃⁺) to rule out methoxy analogs .
- FT-IR spectroscopy : Identify the carbonyl stretch (~1680 cm⁻¹) and hydroxyl stretch (~3200 cm⁻¹) to differentiate from ester or ether derivatives .
Q. How can the compound’s stability under varying storage conditions (e.g., light, humidity) be systematically evaluated?
Design a stability-indicating study :
Forced degradation : Expose samples to UV light (254 nm, 48 hrs), 40°C/75% RH (4 weeks), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hrs).
Monitor degradation : Use HPLC to quantify remaining parent compound and identify degradation products (e.g., debenzylated derivatives) .
Recommendations : Store in amber glass at –20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
Methodological Notes
- Contradiction management : Cross-validate purity data using orthogonal methods (e.g., NMR quantitative integration vs. HPLC) to resolve discrepancies .
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection when handling due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
